Benzeneethanamine,3-chloro-b-(1-methylethoxy)-
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Overview
Description
Benzeneethanamine,3-chloro-b-(1-methylethoxy)-: is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a benzene ring attached to an ethanamine chain, with a chlorine atom and a methylethoxy group as substituents. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanamine,3-chloro-b-(1-methylethoxy)- typically involves the reaction of a suitable benzene derivative with ethanamine under controlled conditions. The introduction of the chlorine atom and the methylethoxy group can be achieved through specific halogenation and alkylation reactions. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: Industrial production of Benzeneethanamine,3-chloro-b-(1-methylethoxy)- often involves large-scale chemical reactors where the reactants are combined in precise proportions. The process may include steps such as distillation, crystallization, and purification to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: Benzeneethanamine,3-chloro-b-(1-methylethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry: In chemistry, Benzeneethanamine,3-chloro-b-(1-methylethoxy)- is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: In the pharmaceutical industry, Benzeneethanamine,3-chloro-b-(1-methylethoxy)- is explored for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting specific medical conditions.
Industry: The compound is used in the production of specialty chemicals and intermediates. Its reactivity and functional groups make it valuable in the manufacture of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of Benzeneethanamine,3-chloro-b-(1-methylethoxy)- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Phenethylamine: A simple amine with a similar structure but lacking the chlorine and methylethoxy groups.
Benzeneethanamine,3,5-dimethoxy-4-(1-methylethoxy)-: A compound with additional methoxy groups, which may alter its reactivity and applications.
Uniqueness: Benzeneethanamine,3-chloro-b-(1-methylethoxy)- is unique due to the presence of both chlorine and methylethoxy substituents. These groups confer distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C11H16ClNO |
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Molecular Weight |
213.70 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-2-propan-2-yloxyethanamine |
InChI |
InChI=1S/C11H16ClNO/c1-8(2)14-11(7-13)9-4-3-5-10(12)6-9/h3-6,8,11H,7,13H2,1-2H3 |
InChI Key |
YKHPLFHOQQECRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(CN)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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